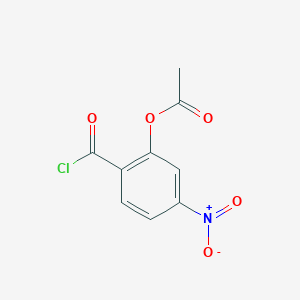
2-(Chlorocarbonyl)-5-nitrophenyl Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chlorocarbonyl)-5-nitrophenyl Acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorocarbonyl group and a nitrophenyl group attached to an acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chlorocarbonyl)-5-nitrophenyl Acetate typically involves the reaction of 5-nitrosalicylic acid with thionyl chloride to form 2-(Chlorocarbonyl)-5-nitrobenzoic acid. This intermediate is then esterified with acetic anhydride to yield the final product. The reaction conditions generally include:
-
Reaction with Thionyl Chloride
Reagents: 5-nitrosalicylic acid, thionyl chloride
Conditions: Reflux in an inert atmosphere
Product: 2-(Chlorocarbonyl)-5-nitrobenzoic acid
-
Esterification with Acetic Anhydride
Reagents: 2-(Chlorocarbonyl)-5-nitrobenzoic acid, acetic anhydride
Conditions: Reflux in the presence of a catalyst such as pyridine
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chlorocarbonyl)-5-nitrophenyl Acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be targeted by nucleophiles, leading to the formation of substituted products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols, typically under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst, or chemical reducing agents like sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of this compound.
Reduction: 2-(Aminocarbonyl)-5-nitrophenyl Acetate.
Hydrolysis: 2-(Chlorocarbonyl)-5-nitrobenzoic acid and acetic acid.
Aplicaciones Científicas De Investigación
2-(Chlorocarbonyl)-5-nitrophenyl Acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Pharmaceutical Research: Explored as a precursor for the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 2-(Chlorocarbonyl)-5-nitrophenyl Acetate involves its reactivity towards nucleophiles and reducing agents. The chlorocarbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Chlorocarbonyl)-4-nitrophenyl Acetate
- 2-(Chlorocarbonyl)-3-nitrophenyl Acetate
- 2-(Chlorocarbonyl)-5-nitrophenyl Benzoate
Uniqueness
2-(Chlorocarbonyl)-5-nitrophenyl Acetate is unique due to the specific positioning of the nitro and chlorocarbonyl groups, which influence its reactivity and potential applications. The presence of both electron-withdrawing groups enhances its electrophilic nature, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H6ClNO5 |
|---|---|
Peso molecular |
243.60 g/mol |
Nombre IUPAC |
(2-carbonochloridoyl-5-nitrophenyl) acetate |
InChI |
InChI=1S/C9H6ClNO5/c1-5(12)16-8-4-6(11(14)15)2-3-7(8)9(10)13/h2-4H,1H3 |
Clave InChI |
IRQLRUSAEKETJA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















